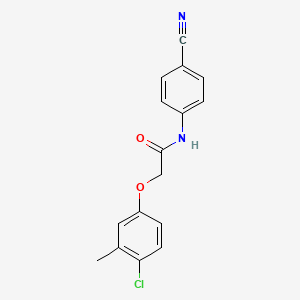
2-(4-chloro-3-methylphenoxy)-N-(4-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(4-cyanophenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis. A-769662 has gained significant attention in recent years due to its potential therapeutic applications in metabolic disorders such as diabetes and obesity.
作用機序
2-(4-chloro-3-methylphenoxy)-N-(4-cyanophenyl)acetamide activates AMPK by binding to a specific site on the γ-subunit of the enzyme. This binding induces a conformational change that leads to increased phosphorylation of the α-subunit of AMPK. This, in turn, leads to increased activity of AMPK, which regulates a variety of cellular processes involved in energy homeostasis, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to the effects mentioned above, this compound has been shown to increase glucose uptake and glycogen synthesis in skeletal muscle cells. It has also been shown to decrease hepatic glucose production and increase glucose uptake in adipocytes. This compound has been shown to increase oxygen consumption and mitochondrial biogenesis in skeletal muscle cells. It has also been shown to increase insulin sensitivity and decrease inflammation in adipose tissue.
実験室実験の利点と制限
2-(4-chloro-3-methylphenoxy)-N-(4-cyanophenyl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and is stable in solution. It has been extensively studied and has a well-characterized mechanism of action. However, this compound also has some limitations. It can be expensive and difficult to synthesize. It can also have off-target effects, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(4-cyanophenyl)acetamide. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the use of this compound in combination with other drugs for the treatment of metabolic disorders. There is also interest in studying the effects of this compound on other cellular processes beyond energy homeostasis, such as autophagy and protein synthesis. Finally, there is interest in studying the effects of this compound in animal models of disease to determine its potential therapeutic applications in vivo.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-cyanophenyl)acetamide involves several steps. The starting material is 4-chloro-3-methylphenol, which is reacted with potassium carbonate and dimethyl sulfate to form 4-chloro-3-methylphenyl methyl ether. The methyl ether is then reacted with 4-cyanophenylacetic acid in the presence of boron trifluoride etherate to form this compound.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-(4-cyanophenyl)acetamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells. This compound has also been shown to increase fatty acid oxidation and decrease lipid accumulation in liver cells. In addition, this compound has been shown to have anti-inflammatory effects in macrophages and to protect against neuronal damage in models of Parkinson's disease.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-8-14(6-7-15(11)17)21-10-16(20)19-13-4-2-12(9-18)3-5-13/h2-8H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTGKYJOMOQCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

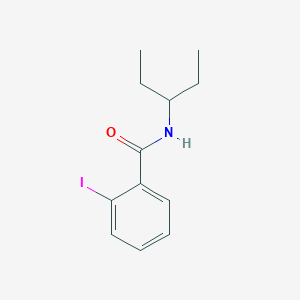

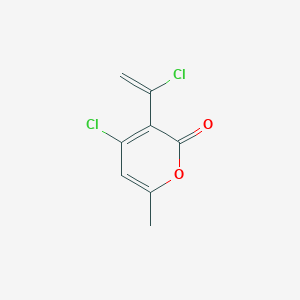
![methyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5859123.png)
![3,6,6-trimethyl-2-[2-(1-methylethylidene)hydrazino]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5859128.png)

![2-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5859141.png)
![6-cyclohexyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5859144.png)
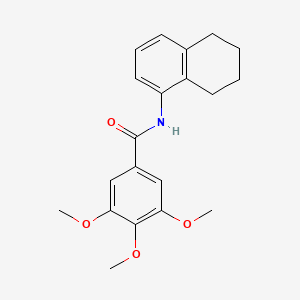
![3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5859168.png)


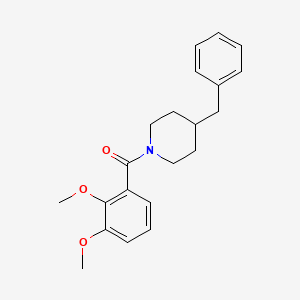
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)